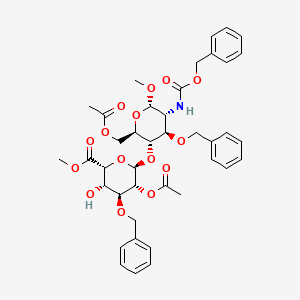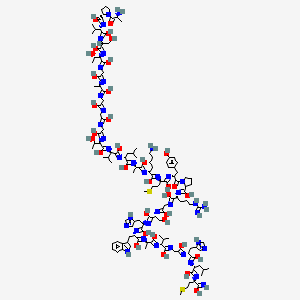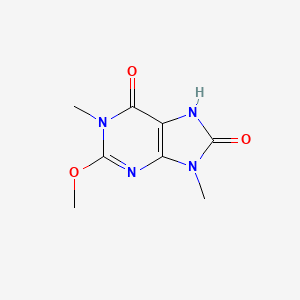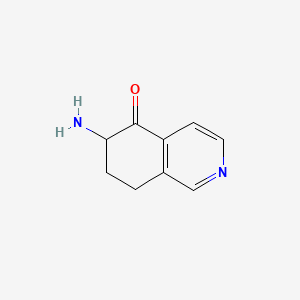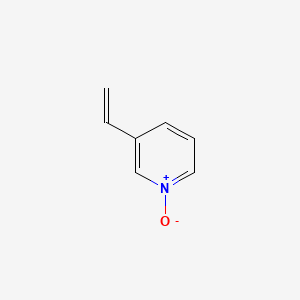
3-Ethenyl-1-oxidopyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-1-oxidopyridin-1-ium is a chemical compound belonging to the class of pyridinium derivatives It is characterized by the presence of a pyridinium ring with an ethenyl group and an oxidized nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1-oxidopyridin-1-ium can be achieved through several methods. One common approach involves the oxidation of 3-ethenylpyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under mild conditions, with the oxidizing agent being added slowly to a solution of 3-ethenylpyridine in an appropriate solvent, such as acetic acid or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyridinium derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .
Scientific Research Applications
3-Ethenyl-1-oxidopyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-Ethenyl-1-oxidopyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethenyl-1-oxidopyridin-1-ium: Similar in structure but with the ethenyl group at a different position.
3-Ethynyl-1-oxidopyridin-1-ium: Contains an ethynyl group instead of an ethenyl group.
Pyridine, ethenyl-,1-oxide, homopolymer: A polymeric form of the compound
Uniqueness
3-Ethenyl-1-oxidopyridin-1-ium is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
121055-24-1 |
|---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.139 |
IUPAC Name |
3-ethenyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H7NO/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 |
InChI Key |
NEROPKTXRSVTPN-UHFFFAOYSA-N |
SMILES |
C=CC1=C[N+](=CC=C1)[O-] |
Synonyms |
Pyridine, 3-ethenyl-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



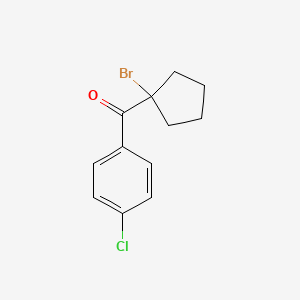

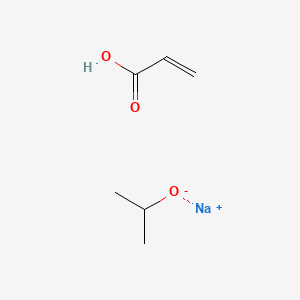
![5H-azeto[1,2-f]pteridine](/img/structure/B571242.png)
